Potency Differentiation: PF-750 Exhibits 10-Fold Greater Potency Than URB597 Under Standard Pre-incubation Conditions
PF-750 demonstrates significantly superior potency compared to the widely used carbamate FAAH inhibitor URB597. Under identical experimental conditions (30-minute pre-incubation with recombinant human FAAH), PF-750 achieves a 10-fold higher potency than URB597 . This difference is mechanistically rooted in PF-750's covalent, irreversible inhibition mechanism, which results in a time-dependent increase in potency [1].
| Evidence Dimension | FAAH inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 16.2 nM (60 min pre-incubation); 595 nM (5 min pre-incubation) |
| Comparator Or Baseline | URB597: IC₅₀ not explicitly reported in same assay, but PF-750 shows 10-fold better potency after 30 min pre-incubation |
| Quantified Difference | 10-fold higher potency for PF-750 |
| Conditions | Recombinant human FAAH; 30-minute pre-incubation |
Why This Matters
The 10-fold potency advantage allows for lower compound concentrations to achieve the same level of target engagement, reducing the risk of off-target effects and improving experimental signal-to-noise ratios in cellular and biochemical assays.
- [1] Ahn K, Johnson DS, Mileni M, Beidler D, Long JZ, McKinney MK, Weerapana E, Sadagopan N, Liimatta M, Smith SE, et al. Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity. Biochemistry. 2007;46(45):13019-13030. View Source
